Danoprevir is an orally bioavailable, peptidomimetic inhibitor of hepatitis C virus (HCV) NS3/4A protease, with antiviral activity against HCV and potential antiviral activity against SARS-CoV-2. Upon oral administration, danoprevir binds to and blocks the activity of HCV NS3/4A protease. This prevents the cleavage and processing of HCV viral proteins leading to the inhibition of HCV replication. Danoprevir may also bind to and block of the activity of SARS-CoV-2 protease. This prevents the cleavage and processing of SARS-CoV-2 viral proteins leading to the inhibition of SARS-CoV-2 replication. NS3/4A, a chymotrypsin-like serine protease, is responsible for cleavage at four sites of the HCV polyprotein to form the viral proteins required for HCV replication. It plays a key role in the HCV viral replication process. HCV infection is associated with the development of hepatocellular carcinoma (HCC). A chymotrypsin-like protease is responsible for cleavage of the SARS-CoV-2 viral polyprotein to form the RNA replicase-transcriptase complex, which plays a key role in the SARS-CoV-2 viral transcription and replication process.
Danoprevir
CAS No.: 850876-88-9
Cat. No.: VC0548924
Molecular Formula: C35H46FN5O9S
Molecular Weight: 731.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 850876-88-9 |
---|---|
Molecular Formula | C35H46FN5O9S |
Molecular Weight | 731.8 g/mol |
IUPAC Name | [(4R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate |
Standard InChI | InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/t22?,23?,27?,28?,35-/m1/s1 |
Standard InChI Key | ZVTDLPBHTSMEJZ-AQUSEVDVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |
SMILES | CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |
Appearance | Solid powder |
Chemical and Structural Characteristics
Molecular Architecture
Danoprevir (PubChem CID: 11285588) features a 731.8 g/mol azamacrocycle structure with keratan 6'-sulfate moieties enabling targeted protease inhibition . The compound's peptidomimetic design mimics NS3/4A substrate cleavage sites, incorporating:
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P1-P1' bis-amino cyclohexylcarbamate for active site anchoring
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Fluorinated aromatic systems enhancing binding pocket interactions
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Hydrophobic substituents optimizing cellular permeability
Crystallographic studies reveal a binding energy of -9.8 kcal/mol through hydrogen bonding with catalytic triad residues His57, Asp81, and Ser139 . The 3D conformational flexibility (RMSD 1.2Å in molecular dynamics simulations) permits adaptation to protease variants while maintaining picomolar inhibitory potency.
Physicochemical Properties
Critical pharmacokinetic parameters derived from healthy volunteer studies include:
Parameter | Value (Mean ± SD) | Administration Route | Source |
---|---|---|---|
Cmax (ng/mL) | 29.7 ± 18.4 | Oral (100 mg) | |
Tmax (h) | 2.0 ± 0.8 | Oral | |
AUC0-24 (ng·h/mL) | 184 ± 92 | Oral | |
Protein Binding | 98.4% | In vitro | |
LogP | 3.2 | Calculated |
Ritonavir boosting (100 mg co-administration) enhances bioavailability 4.7-fold by inhibiting CYP3A4-mediated metabolism, achieving trough concentrations (C trough,ss) of 0.352 ± 0.247 ng/mL in chronic HCV patients .
Mechanism of Antiviral Action
HCV Protease Inhibition
Danoprevir's primary mechanism involves reversible covalent binding to NS3/4A serine protease:
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Active Site Occupation: The carbonyl oxygen coordinates with the oxyanion hole (Gly137-Ser139)
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Covalent Modification: α-Ketoamide group forms hemithioacetal with Ser139 hydroxyl
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Allosteric Stabilization: Fluoroquinoline moiety induces S2 pocket conformational changes
This triple-action mechanism achieves an IC50 of 0.2 nM against genotype 1b proteases, with 347-fold selectivity over human neutrophil elastase .
Clinical Efficacy in Hepatitis C
Phase 3 Trial Outcomes
The pivotal MANASA trial (NCT03020082) demonstrated:
Cohort | N | SVR12 Rate | Virologic Failure | AE Discontinuation |
---|---|---|---|---|
GT1b Naïve | 140 | 97.1% | 0.7% | 1.4% |
GT1a Naïve | 3 | 66.7% | 33.3% | 0% |
Notably, IL28B CC genotype carriers (89% Chinese cohort) showed 98.6% SVR12 vs 85.7% in non-CC .
Special Populations
Cirrhotic Patients:
Treatment-Experienced:
Resistance Profile and Viral Escape
Primary Resistance Mutations
NS3 protease substitutions emerging under danoprevir pressure:
Mutation | Fold-Change in EC50 | Clinical Prevalence |
---|---|---|
D168V | 412 | 58% breakthrough |
R155K | 228 | 32% relapse |
Q80R | 89 | 19% non-response |
Baseline Q80K present in 9.8% GT1a patients confers 6.3-fold resistance .
Cross-Resistance Patterns
DAAs | Fold-Change vs Danoprevir |
---|---|
Simeprevir | 0.8 |
Paritaprevir | 1.2 |
Grazoprevir | 2.7 |
Glecaprevir | 3.1 |
The R155K/D168V double mutant demonstrates pan-protease inhibitor resistance (>1000-fold) , necessitating NS5A inhibitor combinations.
System | Event | Incidence (Danoprevir vs Placebo) |
---|---|---|
Hematologic | Anemia | 28% vs 31% |
Hepatic | ALT Elevation | 6.2% vs 1.1% |
Constitutional | Fatigue | 39% vs 42% |
Dermatologic | Rash | 11% vs 9% |
Ritonavir boosting increased hyperbilirubinemia incidence to 14% (Grade 3-4: 2.8%) .
Drug-Drug Interactions
Critical pharmacokinetic interactions:
Concomitant Drug | AUC Change | Mechanism |
---|---|---|
Midazolam | ↑ 8.2-fold | CYP3A4 inhibition |
Rosuvastatin | ↑ 2.1-fold | OATP1B1/1B3 inhibition |
Escitalopram | ↓ 39% | CYP2D6 induction |
Requires dose adjustment for narrow therapeutic index drugs metabolized by CYP3A4/2D6.
Future Directions and Therapeutic Evolution
Interferon-Free Regimens
The EVEREST trial (NCT03020095) demonstrated 100% SVR12 with danoprevir/ravidasvir/ribavirin, eliminating interferon-related AEs . Current development priorities include:
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Pan-genotypic Combinations: Sofosbuvir/danoprevir trials ongoing
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Once-Daily Formulations: Nanoemulsion increasing T<sub>1/2</sub> to 15h
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Resistance Barrier Enhancement: Covalent inhibitors targeting NS3/4A
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